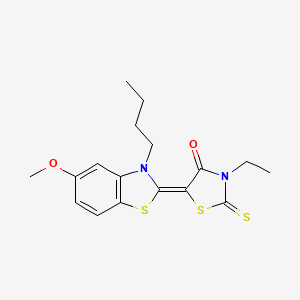
(5Z)-5-(3-butyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that combines benzothiazole and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-butyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: p-Toluenesulfonic acid .Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Benzothiazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic properties.
Biological Research: The compound’s interactions with enzymes and proteins make it a valuable tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can inhibit enzyme activity by binding to the active site, while the thiazolidinone ring can interact with cellular receptors to modulate signaling pathways . These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one .
- 5-Methyl-3H-1,3-benzothiazol-2-one .
Uniqueness
5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of benzothiazole and thiazolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H20N2O2S3 |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
(5Z)-5-(3-butyl-5-methoxy-1,3-benzothiazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H20N2O2S3/c1-4-6-9-19-12-10-11(21-3)7-8-13(12)23-16(19)14-15(20)18(5-2)17(22)24-14/h7-8,10H,4-6,9H2,1-3H3/b16-14- |
InChI Key |
AJCNEQRLGIKVAC-PEZBUJJGSA-N |
Isomeric SMILES |
CCCCN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=S)S3)CC |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=S)S3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3-Allyl-4-biphenyl-4-YL-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)aniline](/img/structure/B11094820.png)
![N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-3-iodobenzohydrazide](/img/structure/B11094828.png)
![2-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11094838.png)
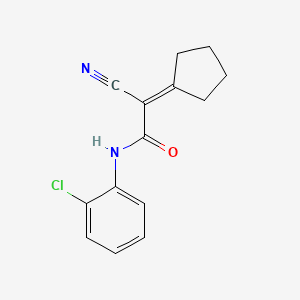
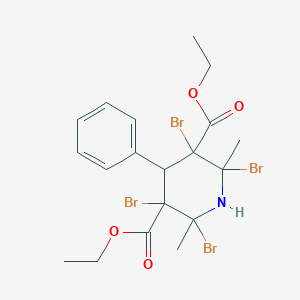
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11094858.png)
![Furazano[3,4-b]pyrazine-5,6-diamine, N-isopropyl-N'-(3,4-dimethylphenyl)-](/img/structure/B11094868.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B11094872.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11094879.png)
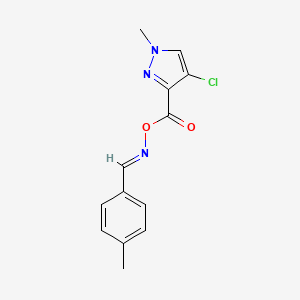
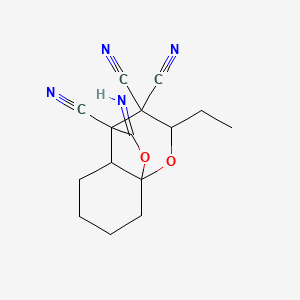
![5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B11094905.png)
![1,3,5-Triazine, 2-[1-(aminocarbonyl)hydrazino]-4-methoxy-6-(1-pyrrolidinyl)-](/img/structure/B11094906.png)
![3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11094909.png)
